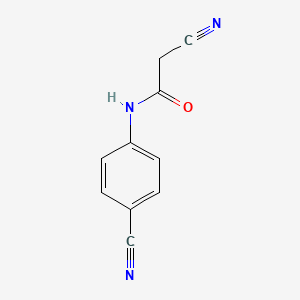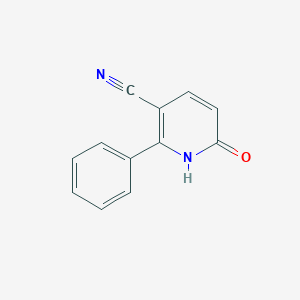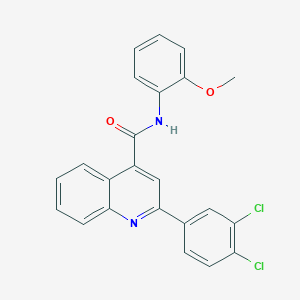
2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde typically involves the reaction of 2-(1H-imidazol-1-yl)ethanol with 3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzoic acid.
Reduction: 2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzyl alcohol.
Substitution: Various N-alkyl or N-acyl derivatives of the imidazole ring.
Scientific Research Applications
2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde is primarily related to its imidazole ring. The imidazole ring can interact with various biological targets, including enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects are mediated through interactions with molecular targets such as proteins and nucleic acids, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-1-yl)ethanol
- 2-(2-(1H-Imidazol-1-yl)ethoxy)phenylacetic acid
- 2-(1H-Imidazol-1-yl)ethan-1-ol
Uniqueness
2-(2-(1H-Imidazol-1-yl)ethoxy)-3-methoxybenzaldehyde is unique due to the presence of both an imidazole ring and a methoxybenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic and industrial uses .
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-(2-imidazol-1-ylethoxy)-3-methoxybenzaldehyde |
InChI |
InChI=1S/C13H14N2O3/c1-17-12-4-2-3-11(9-16)13(12)18-8-7-15-6-5-14-10-15/h2-6,9-10H,7-8H2,1H3 |
InChI Key |
LSRNZYARBYPHLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCCN2C=CN=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Amino-1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12996851.png)

![tert-Butyl 4-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12996875.png)
![2-(tert-Butyl) 5-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B12996886.png)


![6-Cyclopropyl-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12996894.png)



![Ethyl 6-methoxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12996905.png)
